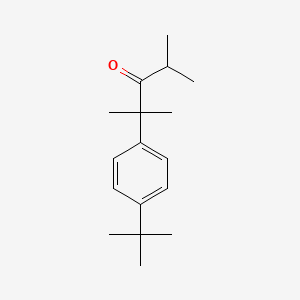

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone

Description

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone is a branched ketone featuring a 4-tert-butylphenyl substituent at the 2-position and methyl groups at the 2- and 4-positions of the pentanone backbone.

Propriétés

Formule moléculaire |

C17H26O |

|---|---|

Poids moléculaire |

246.4 g/mol |

Nom IUPAC |

2-(4-tert-butylphenyl)-2,4-dimethylpentan-3-one |

InChI |

InChI=1S/C17H26O/c1-12(2)15(18)17(6,7)14-10-8-13(9-11-14)16(3,4)5/h8-12H,1-7H3 |

Clé InChI |

XPPBTWHNMSTPAF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(=O)C(C)(C)C1=CC=C(C=C1)C(C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the alkylation of xylenol with isobutylene . This reaction is carried out under acidic conditions to facilitate the formation of the tert-butyl group on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The separation of the desired product from by-products is achieved through techniques like distillation and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of antioxidants and stabilizers for fuels and polymers.

Mécanisme D'action

The mechanism by which 2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone exerts its effects involves interactions with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The phenyl ring can participate in π-π interactions, further affecting its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Physicochemical Properties

*Estimated based on structural similarity.

- Volatility: The tert-butylphenyl group significantly reduces volatility compared to simpler ketones like acetone or 3-pentanone, which have higher saturated vapor pressures .

- Fluorescence Properties: While 3-pentanone exhibits strong oxygen quenching, the target compound’s bulky substituent may further alter fluorescence behavior, though direct data are unavailable. Acetone, a smaller analog, shows weaker quenching and better signal-to-noise ratios in diagnostic applications .

Functional and Application Differences

- Diagnostics: Acetone and 3-pentanone are used in gas-phase fluorescence diagnostics due to their vapor pressures. The target compound’s low volatility likely limits such applications .

- Bioactivity: Triazole-substituted analogs (e.g., 4,4-dimethyl-2-(1,2,4-triazol)-3-pentanone) demonstrate fungicidal activity, suggesting that the target compound’s aryl group could be explored for similar agrochemical roles .

Research Findings and Limitations

Current data on this compound are sparse, necessitating extrapolation from structural analogs. Key gaps include:

- Experimental measurements of its vapor pressure, solubility, and fluorescence properties.

Activité Biologique

2,4-Dimethyl-2-(4-tert-butylphenyl)-3-pentanone, a ketone compound, has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Number : 565-80-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | Low |

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit the proliferation of cancer cells was assessed using MTT assays, revealing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound integrates into lipid membranes, altering fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Antibacterial Efficacy

A clinical study tested the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial count when treated with concentrations above 50 µg/mL.

Case Study 2: Cancer Cell Line Response

In a laboratory setting, various cancer cell lines were treated with different concentrations of the compound. The results demonstrated that higher concentrations led to a marked decrease in cell viability after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.